molecular formula C16H14O3 B8162263 Benzyl 3-acetylbenzoate

Benzyl 3-acetylbenzoate

Cat. No.: B8162263
M. Wt: 254.28 g/mol
InChI Key: JDBDFVIMAFYZBC-UHFFFAOYSA-N
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Description

Benzyl 3-acetylbenzoate is an organic compound belonging to the ester family. It is characterized by the presence of a benzyl group attached to the 3-position of an acetylbenzoate moiety. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl benzoate and other oxidized products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzyl benzoate, benzoic acid.

    Reduction: Benzyl alcohol, 3-acetylbenzoic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-acetylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.

    Medicine: Research into its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the fragrance industry for its aromatic properties and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-acetylbenzoate primarily involves its hydrolysis to benzyl alcohol and 3-acetylbenzoic acid. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The released benzyl alcohol can then undergo further metabolic processes, while 3-acetylbenzoic acid can participate in various biochemical pathways.

Comparison with Similar Compounds

    Benzyl benzoate: Similar in structure but lacks the acetyl group.

    Methyl 3-acetylbenzoate: Similar ester but with a methyl group instead of a benzyl group.

    Ethyl benzoate: Another ester with a simpler structure.

Uniqueness: Benzyl 3-acetylbenzoate is unique due to the presence of both a benzyl group and an acetyl group on the benzoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like benzyl benzoate or ethyl benzoate.

Properties

IUPAC Name

benzyl 3-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-12(17)14-8-5-9-15(10-14)16(18)19-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDFVIMAFYZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-acetylbenzoic acid (6.00 g, 0.36 mol) in DMF (36 mL) was added Na2CO3 (4.26 g, 0.40 mol) at 0° C. and the reaction stirred for 10 min. After 10 min, benzyl bromide (4.80 mL, 0.40 mol) was added and the reaction stirred at room temperature for 1 h. The reaction mixture was diluted with EtOAc (100 mL) and washed with H2O (50 mL) and brine (50 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by combiflash chromatography (silica gel, 40 g, 2-5% ethyl acetate/hexanes) to afford the title compound (7.73 g, 84%) as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
84%

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